tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19926122
InChI: InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC19926122

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride -

Specification

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H/t9-;/m1./s1
Standard InChI Key FFKCPVBIFUVAJW-SBSPUUFOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl

Introduction

Overview

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a structurally complex spirocyclic amine derivative with applications in medicinal chemistry. Its bicyclic framework combines a three-membered azetidine ring and a four-membered carbocyclic ring, bridged by a nitrogen atom. The tert-butyl carbamate (Boc) group at position 2 serves as a protecting group, while the primary amine at position 6 enables further functionalization. The (R)-enantiomer is particularly valued for its stereochemical precision in drug development .

Structural and Physicochemical Properties

Molecular Structure and Key Features

PropertyValue
Spirocyclic System2-azaspiro[3.4]octane (3-membered azetidine + 4-membered carbocycle)
Protecting Grouptert-Butyl carbamate (Boc) at position 2
Functional GroupPrimary amine at position 6 (pKa ~10.5)
Chirality(R)-configuration at position 6

The Boc group enhances solubility in nonpolar solvents (e.g., DCM, heptane) while requiring acidic deprotection (e.g., trifluoroacetic acid) .

Spectroscopic and Analytical Data

ParameterDetails
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl
InChI KeyFFKCPVBIFUVAJW-SBSPUUFOSA-N
HPLC-MS Datam/z = 262.77 (M + H)⁺
NMR Peaksδ 1.45–1.50 (s, 9H, tert-butyl), δ 2.8–3.2 (m, spirocyclic CH₂), δ 3.5–3.7 (m, NH₂)

Synthesis and Preparation

Enantioselective Synthesis

The (R)-enantiomer is synthesized via enzymatic ketoreduction or asymmetric catalysis. A representative route involves:

  • Reduction of Ketone Precursor: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with NADP⁺-dependent ketoreductase (e.g., Codex® KRED-P3-G09) in 2-propanol at 30°C .

  • Acidic Workup: Neutralization with KOH or K₂CO₃ to isolate the amine.

Yield: >85% with >99% enantiomeric excess (ee) .

Industrial-Scale Production

ParameterOptimized Conditions
SolventEthanol/water mixtures
CatalystImmobilized enzymes or chiral metal complexes
PurificationColumn chromatography (C18 silica)

Biological Activity and Mechanisms

Target Interactions

The spirocyclic scaffold enables binding to kinase ATP pockets or protease active sites. The rigid geometry improves selectivity over linear analogs .

Reported Bioactivity (Analogues)

CompoundActivityTarget
6-Amino-3-methylpyrimidinonep-ERK inhibition (IC₅₀ = 0.005 μM)Kinase pathways
Spiro-proline derivativesAntiviral activity (e.g., ledipasvir intermediates)Viral replication enzymes
HazardCodePrecautions
Acute Toxicity (Oral)H302P301+P312 (call poison center)
Skin IrritationH315P280 (protective gloves/clothing)
Respiratory IrritationH335P261 (avoid inhalation)

Storage: 2–8°C in a sealed container under inert atmosphere .

Applications in Research and Industry

Medicinal Chemistry

  • Building Block: Used in synthesizing kinase inhibitors and protease-targeting agents .

  • Chiral Resolution: Enantiomerically pure spirocycles for asymmetric catalysis .

Industrial Uses

  • Intermediate Production: Scale-up via continuous flow systems for cost efficiency .

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